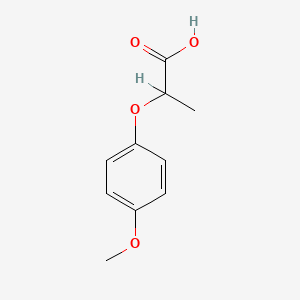

2-(4-Methoxyphenoxy)propanoic acid, (-)-

Description

Overview of the Compound's Significance in Chemical and Biological Sciences

2-(4-Methoxyphenoxy)propanoic acid is a multifaceted compound with significant applications in both chemical and biological sciences. sdiarticle3.com Its utility spans from agricultural to pharmaceutical research, making it a valuable molecule for innovation in these fields. sdiarticle3.com

In the agricultural sector, it is recognized as an active ingredient in herbicides. sdiarticle3.com As an aryloxyphenoxypropionate herbicide, its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the lipid biosynthesis pathway of susceptible plants. sdiarticle3.comjournalijbcrr.commdpi.com This inhibition disrupts the formation of cell membranes, ultimately leading to the death of the weed. sdiarticle3.comjournalijbcrr.com This selective action allows for the control of unwanted grasses in broadleaf crops. sdiarticle3.com

In the realm of food science, the sodium salt of 2-(4-Methoxyphenoxy)propanoic acid, also known as Lactisole or Na-PMP, functions as a sweetness inhibitor. chemicalbook.comchemicalbook.com It has been approved for use in various food products to modify and reduce excessive sweetness. youtube.comthegoodscentscompany.com Research indicates that it acts as a selective competitive inhibitor of the sweet taste receptor, effectively reducing the sweetness intensity of a wide range of natural and artificial sweeteners. youtube.comnih.gov Studies have shown its effectiveness in blocking the sweetness of sugars like sucrose (B13894), glucose, and fructose, as well as various other sweeteners. youtube.com The (S)-enantiomer is the biologically active isomer responsible for this sweetness inhibition. chemicalbook.comchemicalbook.com

Furthermore, 2-(4-Methoxyphenoxy)propanoic acid is a subject of interest in pharmaceutical and biochemical research. It has been explored for its potential anti-inflammatory properties, positioning it as a candidate for the development of new medications for inflammatory conditions. sdiarticle3.comchemimpex.com Researchers also utilize this compound to study its interactions with biological systems, which aids in understanding metabolic pathways and enzyme activities. sdiarticle3.comchemimpex.com Its role in the synthesis of advanced materials is also being investigated, contributing to the development of polymers with enhanced properties for industrial applications. chemimpex.com

Historical Context of Research on 2-(4-Methoxyphenoxy)propanoic Acid

The scientific journey of 2-(4-Methoxyphenoxy)propanoic acid began with its discovery as a natural constituent of roasted coffee beans. chemicalbook.comchemicalbook.com This natural occurrence provided the initial impetus for further investigation into its chemical properties and potential applications.

The transition from a naturally occurring compound to a synthetically produced chemical for industrial and research purposes marked a significant milestone. A key development in its synthesis was reported in a 1988 US Patent (No. 4,760,172), which detailed a method for its chemical preparation. google.com This method involved the reaction of 2-chloropropionic acid and 4-hydroxyanisole. google.com

Over the years, efforts have been made to optimize its production. For instance, a 2010 Chinese patent disclosed an industrial method for synthesizing 2-(4-Methoxyphenoxy)propanoic acid using a phase-transfer catalysis method. google.com This newer method aimed to improve upon earlier techniques by offering higher yields and purity. google.com

The exploration of its biological activities also has a distinct timeline. Its properties as a sweetness inhibitor, particularly its sodium salt (Lactisole), have been the subject of research since at least the mid-1990s, with studies detailing its effects on various sweeteners and its mechanism of action. youtube.comnih.gov The International Organization of the Flavor Industry (IOFI) has assessed it as a safe additive for use in the food industry. google.com

Compound Properties

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | chemimpex.comwikidata.org |

| Molecular Weight | 196.20 g/mol | chemimpex.comwikidata.org |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 88-94 °C | chemimpex.com |

| Boiling Point | 377.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Solubility | Soluble in water and propylene (B89431) glycol, slightly soluble in fat. | thegoodscentscompany.comfao.org |

| CAS Number | 13794-15-5 | chemimpex.comwikidata.org |

Structure

3D Structure

Properties

CAS No. |

4276-74-8 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenoxy)propanoic acid |

InChI |

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

MIEKOFWWHVOKQX-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC |

melting_point |

65 - 66 °C |

physical_description |

Solid |

solubility |

3129 mg/L @ 25 °C (est) |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Methoxyphenoxy Propanoic Acid

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing 2-(4-methoxyphenoxy)propanoic acid primarily rely on well-established organic reactions, focusing on the formation of the ether linkage between a phenol (B47542) and a propionic acid derivative.

Methods Involving Phase-Transfer Catalysis

A prominent method for the synthesis of 2-(4-methoxyphenoxy)propanoic acid utilizes phase-transfer catalysis to facilitate the reaction between p-methoxyphenol (also known as hydroquinone (B1673460) monomethyl ether or 4-hydroxyanisole) and 2-chloropropionic acid. google.com This approach is a variation of the Williamson ether synthesis. gordon.edumasterorganicchemistry.com In this process, p-methoxyphenol is first treated with a strong base, such as sodium hydroxide (B78521), to form the corresponding phenoxide salt. google.com The reaction is carried out in a two-phase system, typically an aqueous phase and an organic phase (e.g., n-hexane or ether). google.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a cyclodextrin, is employed to transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 2-chloropropionic acid. google.com This technique helps to overcome the low solubility of the reactants in a single solvent and can lead to higher yields and simplified product separation. google.com The reaction is typically conducted at a moderately elevated temperature (e.g., 40-50°C) and may be carried out under pressure. google.com Upon completion, the reaction mixture is acidified to convert the resulting sodium salt of the product into the free acid, which is then extracted into the organic phase and purified. google.com

Table 1: Examples of Phase-Transfer Catalysts and Conditions

| Phase-Transfer Catalyst | Organic Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |

| Cyclodextrin | n-Hexane | 45 | 2 | 1 |

| Tetrabutylammonium bromide | Ether | 40 | 3 | 1.5 |

| Tributylamine | n-Hexane | 50 | 2 | 1.5 |

This table is based on data from a Chinese patent describing an industrial method for synthesizing 2-(4-methoxyphenoxy)propanoic acid. google.com

Approaches Utilizing 2-Chloropropionic Acid and Anisole (B1667542) Derivatives

The reaction between 2-chloropropionic acid and a suitable anisole derivative is a cornerstone of several synthetic routes to 2-(4-methoxyphenoxy)propanoic acid. google.com A common starting material is p-methoxyphenol (4-hydroxyanisole). google.com In a typical procedure, p-methoxyphenol is deprotonated with a base like sodium hydroxide in an aqueous solution to form sodium p-methoxyphenate. google.com This is followed by the addition of 2-chloropropionic acid. google.com The reaction is often performed in a biphasic system with an organic solvent to extract the product as it is formed, driving the equilibrium towards the product side. google.com

One reported method involves reacting 2-chloropropionic acid with a significant excess of p-hydroxyanisole in the presence of sodium hydroxide under aqueous conditions at elevated temperatures (80-150°C) for several hours. google.com However, this method is associated with high reaction temperatures, long reaction times, and lower yields and purity. google.com The use of phase-transfer catalysis, as detailed in the previous section, represents a significant improvement to this general approach. google.com

Alternative Synthetic Pathways

Alternative pathways for the synthesis of related phenoxypropanoic acids often involve modifications of the Williamson ether synthesis. For instance, instead of starting with a halogenated propionic acid, one could potentially use an ester of the acid, such as ethyl 2-bromopropionate, and react it with the phenoxide. google.com This would be followed by a hydrolysis step to yield the final carboxylic acid.

Another approach could involve starting with hydroquinone, which is first monobenzylated. google.com The resulting mono-benzyl ether of hydroquinone is then reacted with an ethyl 2-halopropionate. google.com The benzyl (B1604629) protecting group is subsequently removed, and the ester is hydrolyzed to afford the desired product. google.com While this adds extra steps, it can be a useful strategy when direct etherification is problematic.

Enantioselective Synthesis and Stereochemical Control

The 2-position of the propanoic acid moiety in 2-(4-methoxyphenoxy)propanoic acid is a chiral center, meaning the compound can exist as two enantiomers (R and S). For certain applications, particularly in the pharmaceutical and agrochemical industries, it is often desirable to use a single, pure enantiomer, as the biological activity can differ significantly between the two. researchgate.netgoogle.com

Strategies for Asymmetric Synthesis of Chiral Isomers

The synthesis of specific enantiomers of 2-(4-methoxyphenoxy)propanoic acid and related compounds can be achieved through several strategies. One common approach is to start with a chiral precursor. For example, (S)-2-chloropropionic acid, which can be synthesized from the naturally occurring amino acid L-alanine, can be used to produce the (R)-enantiomer of a phenoxypropionic acid via an etherification reaction that proceeds with inversion of stereochemistry. researchgate.net

Another strategy involves the use of chiral catalysts or auxiliaries to induce enantioselectivity in the reaction. While specific examples for 2-(4-methoxyphenoxy)propanoic acid are not detailed in the provided search results, this is a general and powerful method in asymmetric synthesis.

Furthermore, enzymatic resolution can be employed to separate a racemic mixture of the final product or an intermediate. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the two.

A reported synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid, a closely related compound, starts with phenol and (S)-2-chloropropionic acid. google.com The resulting 2-phenoxypropionic acid is then halogenated and subsequently hydroxylated to yield the final product. google.com This multi-step process highlights the use of a chiral starting material to control the stereochemistry of the final product.

Techniques for Minimization of Racemization in Optically Active Preparations

A significant challenge in the synthesis of optically active compounds is the potential for racemization, where the desired enantiomer is converted into a mixture of both enantiomers, thus losing its optical purity. Racemization can occur under various conditions, particularly in the presence of base or at elevated temperatures. google.com

For phenoxypropionic acid derivatives, racemization has been observed to occur during the coupling of an optically active 2-(4-hydroxyphenoxy)propionic acid ester with a halogenated aromatic compound. google.com A key strategy to prevent this is to convert the optically active ester into its corresponding acid salt (e.g., an alkali metal salt) before the coupling step. google.com This conversion effectively prevents the racemization that would otherwise occur. google.com

Lowering the reaction temperature is a conventional method to reduce racemization, but this often leads to significantly longer reaction times. google.com Therefore, chemical modifications, such as the formation of the acid salt, are often more effective. google.com The choice of leaving group on the reacting partner can also influence the extent of racemization; poorer leaving groups can lead to slower reactions and a greater degree of racemization. google.com

In peptide synthesis, which also deals with chiral amino acids, strategies to prevent racemization include the use of coupling reagents that suppress this side reaction, such as those containing a hydroxybenzotriazole (B1436442) (HOBt) moiety. peptide.com While not directly applied to 2-(4-methoxyphenoxy)propanoic acid in the provided results, these principles of minimizing racemization by controlling reaction conditions and reagent choice are broadly applicable in stereoselective synthesis.

Stereoselective Hydrolysis and Esterification Approaches

The synthesis of enantiomerically pure 2-(4-Methoxyphenoxy)propanoic acid is of significant interest, and stereoselective enzymatic reactions, particularly kinetic resolution via hydrolysis and esterification, are powerful strategies to achieve this. These methods leverage the ability of enzymes, most notably lipases, to selectively act on one enantiomer in a racemic mixture, allowing for the separation of the R- and S-forms.

Lipases (EC 3.1.1.3) are a class of hydrolase enzymes that naturally catalyze the hydrolysis of triacylglycerols. mdpi.com Their utility in organic synthesis stems from their robustness, ability to function under mild temperature and pH conditions, and lack of need for co-factors. mdpi.com Crucially, lipases exhibit high stability in organic solvents and demonstrate remarkable chemo-, regio-, and enantioselectivity in a variety of reactions including hydrolysis, esterification, and transesterification. mdpi.comresearchgate.net

Enzymatic Kinetic Resolution by Hydrolysis:

In this approach, a racemic ester of 2-(4-Methoxyphenoxy)propanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. This allows for the separation of the produced acid from the unreacted ester. The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value).

Research on structurally similar aryloxypropionic acids has demonstrated the feasibility of this method. For instance, lipases have been successfully used for the kinetic resolution of racemic 2-substituted-aryloxyacetic esters. nih.gov Lipases from Candida rugosa (synonym Candida cylindracea) are frequently employed for this purpose. nih.govnih.gov Studies have shown that the enantioselectivity of Candida rugosa lipase can be significantly influenced by the reaction medium. The addition of organic cosolvents, such as dimethyl sulfoxide (B87167) (DMSO) and isopropanol (B130326), to the aqueous buffer has been shown to enhance the enantioselectivity of the hydrolysis reaction for certain substrates. nih.gov

Table 1: Lipases Used in Kinetic Resolution of Related Aryloxypropionic Acid Derivatives

| Lipase Source | Reaction Type | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Candida rugosa | Hydrolysis | 2-substituted-aryloxyacetic esters | DMSO and isopropanol as additives can enhance enantioselectivity. nih.gov | nih.gov |

| Pseudomonas cepacia | Acetylation | rac-5-hydroxy-2-(1-hydroxyethyl)-naphtho[2,3-b]furan-4,9-dione | High enantioselectivity leading to >99% ee for the (S)-alcohol. mdpi.com | mdpi.com |

| Thermomyces lanuginosus | Acetylation | rac-indanol | Rapid reaction (15 min) yielding (S)-indanol with >99% ee. mdpi.com | mdpi.com |

Enzymatic Kinetic Resolution by Esterification:

The complementary approach to hydrolysis is stereoselective esterification. In this case, a racemic mixture of 2-(4-Methoxyphenoxy)propanoic acid is reacted with an alcohol in a non-aqueous solvent. A lipase is used as the catalyst, which selectively esterifies one of the acid enantiomers. The resulting ester can then be separated from the unreacted acid enantiomer. This method is advantageous as it often leads to high product yields and is performed in organic media, which can simplify downstream processing. researchgate.net

The mechanism of lipase-catalyzed esterification involves the activation of a serine residue in the enzyme's active site, which then forms an acyl-enzyme intermediate with the carboxylic acid substrate. nih.gov This intermediate subsequently reacts with a nucleophile (the alcohol) to release the ester product and regenerate the enzyme. nih.gov The enantioselectivity arises from the specific fit of one enantiomer into the enzyme's active site.

Biotechnological and Biotransformation Routes for Production

Biotechnological methods, including whole-cell biotransformation and the use of isolated enzymes, offer sustainable and highly selective alternatives to classical chemical synthesis for producing valuable organic acids and their derivatives. For compounds like 2-(4-Methoxyphenoxy)propanoic acid, these routes are particularly attractive for producing specific, enantiomerically pure isomers.

A prime example of biotransformation is the production of the closely related compound, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for several aryloxyphenoxypropionic acid herbicides. nih.govnih.gov The filamentous fungus Beauveria bassiana has been shown to effectively convert (R)-2-phenoxypropionic acid (POPA) into (R)-HPOPA through regioselective hydroxylation. nih.govnih.gov

Researchers have optimized this biotransformation process to significantly improve product titers. Key strategies include:

Static Cultivation: Moving from submerged fermentation to static cultivation was found to be beneficial for HPOPA production. nih.gov

Medium Optimization: A systematic optimization of the culture medium identified glucose as the optimal carbon source, peptone as the best organic nitrogen source, and ammonium sulfate (B86663) as the ideal inorganic nitrogen source. nih.gov

Process Parameter Optimization: The inoculum size and fermentation temperature were fine-tuned to 13.3% and 28°C, respectively. nih.gov

Reactive Oxygen Species (ROS) Induction: The addition of hydrogen peroxide (H₂O₂) was found to induce the hydroxylation activity, significantly boosting the product yield. nih.gov

Through a combination of these optimization strategies, the titer of HPOPA was increased from an initial 9.60 g/L to 19.53 g/L. nih.gov Further process development using a biofilm-based two-stage fermentation system, which combines an initial agitation phase for biomass growth with a subsequent static phase for product formation, has pushed the R-HPPA titer to as high as 50 g/L with 100% conversion of the substrate. nih.gov

Table 2: Optimization of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) Production by Beauveria bassiana

| Parameter | Initial Condition | Optimized Condition | HPOPA Titer (g/L) | Reference |

|---|---|---|---|---|

| Cultivation Method | Submerged Fermentation | Static Cultivation with H₂O₂ addition and medium optimization | 19.53 | nih.gov |

This work on a structurally analogous compound highlights a viable and potent biotechnological route. Similar whole-cell biotransformation strategies could be developed for 2-(4-Methoxyphenoxy)propanoic acid, potentially by screening microorganisms for the ability to hydroxylate a precursor, followed by O-methylation, or by direct O-methylation of a hydroxylated precursor. Furthermore, the use of immobilized enzymes, such as Pseudomonas fluorescence lipase for kinetic resolution, represents another powerful biotechnological tool for producing enantiopure forms of such compounds. researchgate.net

Chemical Reactivity and Derivative Elaboration of 2 4 Methoxyphenoxy Propanoic Acid

Alkylation Reactions and Structural Derivatives

Alkylation reactions of 2-(4-methoxyphenoxy)propanoic acid can introduce alkyl groups at different positions, leading to a diverse range of structural derivatives. A key method for synthesizing such derivatives is the Williamson ether synthesis. tandfonline.com This reaction typically involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

In a study investigating the influence of alkylation on the sweetness inhibition property of 2-(4-methoxyphenoxy)propanoic acid, ten different alkylated derivatives were synthesized. tandfonline.com These derivatives were created by modifying the benzene (B151609) ring. tandfonline.com The study found that the type and position of the alkyl group significantly impacted the inhibitory effect. For instance, methyl-modified derivatives demonstrated a higher sweetness inhibition rate compared to ethyl and propyl derivatives. tandfonline.com Furthermore, para-substituted derivatives exhibited greater inhibition than their ortho- and meta-substituted counterparts. tandfonline.com This suggests that both the steric hindrance and the hydrophobicity of the introduced alkyl group play a crucial role in the molecule's interaction with sweet taste receptors. tandfonline.com

The synthesis of these derivatives often involves multi-step processes. For example, the preparation of R-(+)-2-(4-hydroxyphenoxy)propanoic acid involves an alkylation reaction between phenol and S-2-chloropropionic acid or its salt in a closed environment under inert gas protection. google.com This is followed by halogenation and subsequent reaction with an alkali solution and a catalyst. google.com

Table 1: Examples of Alkylated Derivatives of 2-(4-Methoxyphenoxy)propanoic Acid and their reported effects.

| Derivative Name | Modification | Reported Effect |

| Methyl-substituted derivative | Methyl group added to the benzene ring | Higher sweetness inhibition rate compared to ethyl and propyl derivatives. tandfonline.com |

| Ethyl-substituted derivative | Ethyl group added to the benzene ring | Lower sweetness inhibition rate compared to methyl derivatives. tandfonline.com |

| Propyl-substituted derivative | Propyl group added to the benzene ring | Lower sweetness inhibition rate compared to methyl derivatives. tandfonline.com |

| Para-substituted derivative | Alkyl group at the para position of the benzene ring | Greater sweetness inhibition than ortho- and meta-positions. tandfonline.com |

| Ortho-substituted derivative | Alkyl group at the ortho position of the benzene ring | Lower sweetness inhibition than para-position. tandfonline.com |

| Meta-substituted derivative | Alkyl group at the meta position of the benzene ring | Lower sweetness inhibition than para-position. tandfonline.com |

Esterification Reactions and Ester Derivatives

The carboxylic acid functional group of 2-(4-methoxyphenoxy)propanoic acid is a prime target for esterification reactions. These reactions typically involve reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. tandfonline.com This process yields the corresponding ester and water.

A study detailed the synthesis of esterified derivatives of 2-(4-methoxyphenoxy)propanoic acid by refluxing it with an alcohol like methanol (B129727) and concentrated sulfuric acid. tandfonline.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. tandfonline.com However, interestingly, the same study revealed that these esterified derivatives exhibited only a minor sweetness inhibitory effect compared to their alkylated counterparts. tandfonline.com This finding suggests that the presence of a free carboxylic acid group is important for the molecule's sweetness inhibiting activity, and the ratio of hydrophobic to hydrophilic groups is a key factor in its binding to sweet taste receptors. tandfonline.com

The efficiency of esterification reactions, in general, is influenced by several factors including temperature, the molar ratio of reactants, and the nature of the alcohol used. ceon.rsresearchgate.net For instance, increasing the reaction temperature and the molar ratio of alcohol to acid generally leads to a higher reaction rate and yield of the ester. ceon.rsresearchgate.net The structure of the alcohol also plays a role, with primary alcohols often reacting faster than secondary alcohols due to reduced steric hindrance. researchgate.net

Table 2: Esterification Reaction of 2-(4-Methoxyphenoxy)propanoic Acid.

| Reactants | Catalyst | Conditions | Product |

| 2-(4-Methoxyphenoxy)propanoic acid, Methanol | Concentrated Sulfuric Acid | Reflux for 3 hours | Methyl 2-(4-methoxyphenoxy)propanoate |

Advanced Characterization Techniques and Spectroscopic Analysis of 2 4 Methoxyphenoxy Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(4-Methoxyphenoxy)propanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound.

In the ¹H NMR spectrum of a related compound, propanoic acid, distinct signals corresponding to the different proton environments are observed. docbrown.info For instance, the methyl (CH₃) protons typically appear as a triplet, the methylene (B1212753) (CH₂) protons as a quartet, and the carboxylic acid proton as a broad singlet. docbrown.info The specific chemical shifts (δ) for 2-(4-Methoxyphenoxy)propanoic acid will be influenced by the presence of the methoxyphenoxy group. For a similar compound, 3-(4-Methoxyphenyl)propionic acid, the methoxy (B1213986) group protons (OCH₃) appear at approximately 3.777 ppm, while the aromatic protons are observed between 6.833 and 7.120 ppm. chemicalbook.com The addition of deuterium (B1214612) oxide (D₂O) can be used to identify the exchangeable carboxylic acid proton, which would disappear from the spectrum. docbrown.info

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in 2-(4-Methoxyphenoxy)propanoic acid will produce a distinct signal. Predicted ¹³C NMR data for a related structure shows a range of chemical shifts that can be assigned to the various carbon atoms, including those in the aromatic ring, the propanoic acid chain, and the methoxy group. np-mrd.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Protons in Structures Related to 2-(4-Methoxyphenoxy)propanoic Acid

| Functional Group | Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | -COOH | ~11.7 | Singlet |

| Aromatic Ring | Ar-H | 6.8 - 7.2 | Multiplet |

| Methoxy Group | -OCH₃ | ~3.8 | Singlet |

| Propanoic Acid Chain | α-CH | Varies | Quartet |

| Propanoic Acid Chain | β-CH₃ | Varies | Triplet |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 2-(4-Methoxyphenoxy)propanoic acid, with a molecular formula of C₁₀H₁₂O₄, the expected molecular weight is approximately 196.20 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. For instance, in the mass spectrum of 2-methylpropanoic acid, a common fragment is the loss of the carboxyl group, resulting in a stable carbocation. docbrown.info Similarly, for 2-(4-Methoxyphenoxy)propanoic acid, fragmentation may involve the cleavage of the ether bond or loss of the propanoic acid side chain. The base peak, which is the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. docbrown.infodocbrown.info High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Data for 2-(4-Methoxyphenoxy)propanoic Acid

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ nih.gov |

| Molecular Weight | 196.20 g/mol nih.gov |

| Exact Mass | 196.0736 g/mol |

| Predicted [M+H]⁺ | 197.0814 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Methoxyphenoxy)propanoic acid will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent features in the IR spectrum would include:

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

C-O stretching vibrations from the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. For example, a C-O-C stretch in ethers is often observed around 1150-1060 cm⁻¹. docbrown.info

Absorptions corresponding to C-H stretching of the aromatic ring and the alkyl chain will be present in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretching vibrations will show absorptions in the 1450-1600 cm⁻¹ range.

The IR spectrum of a related compound, 2-oxopropanoic acid, shows a characteristic C=O stretch for the ketone and the carboxylic acid. nist.gov

Interactive Data Table: Key Infrared Absorption Frequencies for 2-(4-Methoxyphenoxy)propanoic Acid

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Ether | C-O-C stretch | 1000-1300 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl/Aromatic | C-H stretch | 2850-3100 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 2-(4-Methoxyphenoxy)propanoic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 2-(4-Methoxyphenoxy)propanoic acid and for separating it from related impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.compensoft.net The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, can be optimized to achieve efficient separation. sielc.compensoft.net A simple and fast RP-HPLC method has been developed for a related pyrrole (B145914) derivative, utilizing a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. pensoft.net The method was validated for its precision, accuracy, and linearity. pensoft.net For some applications, normal-phase HPLC may also be suitable. researchgate.net

Since 2-(4-Methoxyphenoxy)propanoic acid possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. mdpi.com For instance, a chiral HPLC method was developed for the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, using a Pirkle column. tsijournals.com The elution order of the enantiomers can sometimes be reversed by changing the mobile phase composition, for example, by switching from a polar organic mode to a reversed-phase mode. mdpi.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing 2-(4-Methoxyphenoxy)propanoic acid and its derivatives.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov It is particularly useful for identifying and quantifying trace amounts of compounds in complex matrices. mdpi.com The initial MS scan can provide the molecular weight of the eluting compounds, while the subsequent MS/MS scan fragments the selected ions to provide structural information. nih.govmdpi.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. nih.gov This provides unambiguous structural information for the separated components. While powerful, the main limitation of online LC-NMR is the relatively low sensitivity of NMR. nih.gov To overcome this, techniques like stop-flow LC-NMR, where the flow is halted to acquire data for a specific peak, or offline LC-NMR, where fractions are collected and then analyzed by NMR, can be employed. nih.gov

These advanced analytical techniques, used individually or in combination, provide a comprehensive toolkit for the detailed characterization of 2-(4-Methoxyphenoxy)propanoic acid and its derivatives, ensuring their structural integrity, purity, and enantiomeric composition.

Other Spectroscopic Techniques (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In 2-(4-Methoxyphenoxy)propanoic acid, the key chromophore is the 4-methoxyphenoxy group. The electronic transitions within this aromatic system give rise to characteristic absorption bands in the UV spectrum.

The UV-Vis spectrum of 2-(4-Methoxyphenoxy)propanoic acid is expected to be dominated by the absorptions of the benzene (B151609) ring substituted with an auxochromic methoxy group and the phenoxy ether linkage. The methoxy group (-OCH₃), being an electron-donating group, typically causes a bathochromic (red) shift of the benzene absorption bands to longer wavelengths and increases their intensity.

Detailed research findings on the specific UV-Vis spectrum of 2-(4-Methoxyphenoxy)propanoic acid are not extensively published. However, the spectrum can be reliably predicted by examining closely related compounds, such as anisole (B1667542) (methoxybenzene), which contains the same fundamental chromophore. Anisole exhibits characteristic absorption bands in the UV region. uwosh.edubartleby.com The spectrum of anisole shows a primary absorption band around 220 nm and a secondary band around 270 nm, which are attributed to π → π* transitions within the benzene ring. The presence of the propanoic acid side chain is not expected to significantly alter the position of these absorption maxima, as it is not conjugated with the aromatic ring.

A study on a chalcone (B49325) derivative, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, which also contains a methoxyphenyl group, showed a maximum absorption at a wavelength of 342 nm. researchgate.net This longer wavelength is due to the extended conjugation of the chalcone system, but it further illustrates the contribution of the methoxy-substituted aromatic ring to UV absorption. For 2-(4-Methoxyphenoxy)propanoic acid, where the propanoic acid moiety is not in conjugation with the ring, the absorption maxima are expected to be at shorter wavelengths, similar to anisole.

Based on the analysis of analogous structures, the expected UV-Vis absorption data for 2-(4-Methoxyphenoxy)propanoic acid in a non-polar solvent are summarized in the table below.

| Expected Absorption Band | Approximate Wavelength (λmax) | Attributed Electronic Transition |

| Primary | ~ 220 - 230 nm | π → π |

| Secondary | ~ 270 - 280 nm | π → π |

Beyond UV-Vis spectroscopy, other techniques such as fluorescence spectroscopy could be employed to study the emissive properties of these molecules, particularly for derivatives designed as fluorescent probes. However, for the fundamental characterization of 2-(4-Methoxyphenoxy)propanoic acid itself, UV-Vis spectroscopy remains a primary and informative technique for confirming the presence of the aromatic chromophore and for quantitative analysis.

Computational Chemistry and Molecular Modeling of 2 4 Methoxyphenoxy Propanoic Acid

Quantum Chemical Calculations for Reaction Selectivity and Mechanism

Quantum chemical calculations are instrumental in elucidating reaction mechanisms and predicting the selectivity of chemical reactions. berkeley.edu By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. berkeley.edu

While specific quantum chemical studies on the synthesis of 2-(4-Methoxyphenoxy)propanoic acid were not found in the provided search results, the principles can be illustrated through analogous reactions. For instance, the nucleophilic substitution reaction between a phenol (B47542) and a propanoic acid derivative is a likely route to synthesize this compound. A similar study on the reaction of tosyloxymaleimide with phenol to form aryloxymaleimides utilized Density Functional Theory (DFT) to explore the reaction mechanism. nih.govresearchgate.net This study calculated the energies of reactants, transition states, intermediates, and products to map out the reaction pathway. nih.gov Such calculations can reveal the stereoselectivity of a reaction, which is crucial for a chiral compound like 2-(4-Methoxyphenoxy)propanoic acid.

Table 1: Illustrative Example of Calculated Energies in a Nucleophilic Aromatic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Phenol + Substrate | 0.0 |

| Transition State 1 | Formation of Meisenheimer-like intermediate | +15.2 |

| Intermediate | Meisenheimer-like complex | -5.4 |

| Transition State 2 | Departure of leaving group | +10.8 |

| Products | Aryloxy ether product | -12.1 |

Note: This table is a hypothetical representation based on typical values for nucleophilic aromatic substitution reactions and does not represent actual calculated values for the synthesis of 2-(4-Methoxyphenoxy)propanoic acid.

Density Functional Theory (DFT) in Transition State Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it suitable for studying the transition states of complex organic reactions. berkeley.edu Analyzing the geometry and energy of a transition state with DFT provides deep insights into the factors that control the reaction rate and selectivity.

For a reaction leading to 2-(4-Methoxyphenoxy)propanoic acid, DFT calculations could be used to:

Optimize the geometry of the transition state: This reveals the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.

Calculate the activation energy: This is the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Perform vibrational frequency analysis: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

In a study of the reaction between tosyloxymaleimide and phenol, DFT calculations at the M06-2X/6-31+G** level of theory were used to locate and characterize the transition states. nih.gov The presence of a single imaginary frequency for each transition state confirmed their identity. nih.gov This level of analysis for the synthesis of 2-(4-Methoxyphenoxy)propanoic acid could help in optimizing reaction conditions to favor the desired product.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Although no specific molecular docking studies for 2-(4-Methoxyphenoxy)propanoic acid were identified, studies on structurally similar molecules can provide valuable insights. For example, a study on 2-(3-benzoylphenyl)propanoic acid derivatives used molecular docking to investigate their interactions with cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs). nih.gov The docking results showed that these compounds could fit into the active sites of these enzymes, and the binding energies were calculated to estimate their affinity. nih.gov

A hypothetical docking study of 2-(4-Methoxyphenoxy)propanoic acid into a receptor active site could yield data such as:

Table 2: Hypothetical Molecular Docking Results for 2-(4-Methoxyphenoxy)propanoic acid

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen bonding, pi-stacking |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -8.2 | His323, His449, Tyr473 | Hydrogen bonding, hydrophobic |

| A Hypothetical Target Protein | -6.5 | Leu250, Phe310, Val420 | Hydrophobic interactions |

Note: This table is for illustrative purposes and does not represent actual experimental data.

The analysis of the docked pose can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions involving the methoxyphenyl ring, which contribute to the binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in SAR. nih.gov QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For a class of compounds like aryloxypropanoic acids, a QSAR study would typically involve:

Data Set: A collection of aryloxypropanoic acid analogs with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated. These can include molecular weight, logP, molar refractivity, and various topological and quantum chemical parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A study on aminothiazole derivatives as Aurora A kinase inhibitors successfully used 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA) to build predictive models. nih.gov The resulting models had high correlation coefficients, indicating their ability to predict the activity of new compounds. nih.gov The 3D contour maps generated from the CoMFA and CoMSIA models provided a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are important for activity. nih.gov

Applying a similar approach to 2-(4-Methoxyphenoxy)propanoic acid and its analogs could guide the design of new derivatives with improved potency and selectivity. For instance, the QSAR model might suggest that increasing the hydrophobicity of a particular region or introducing a hydrogen bond donor at a specific position could enhance the biological activity.

An in-depth analysis of 2-(4-methoxyphenoxy)propanoic acid, commonly known as lactisole, reveals its significant interactions with biological systems, ranging from human taste perception to plant physiology. This article delineates the compound's mechanisms of action in these distinct biological contexts, focusing on its role as a sweetness inhibitor and its functions in agrochemical applications.

Advanced Applications of 2 4 Methoxyphenoxy Propanoic Acid in Research and Development

Role in Food Science and Taste Modulation Research

In the realm of food science, 2-(4-Methoxyphenoxy)propanoic acid, widely known by its common name lactisole, has emerged as a key player in taste modulation. Its primary function is as a sweetness inhibitor, offering food technologists a tool to fine-tune the sensory profiles of various products.

Development of Sweetness Inhibitors for Food Formulations

Lactisole is the sodium salt of 2-(4-methoxyphenoxy)propanoic acid and is recognized for its ability to suppress the perception of sweetness. nih.gov This characteristic is particularly valuable in food products with high sugar content, such as jams, jellies, and confectioneries, where excessive sweetness can overwhelm other flavors. thegoodscentscompany.comthegoodscentscompany.com By inhibiting the sweet taste, lactisole allows the more subtle fruit and other characterizing flavors to become more prominent. thegoodscentscompany.com

The application of lactisole is generally in the range of 50 to 150 parts per million (ppm) in food products. thegoodscentscompany.com At these concentrations, it effectively reduces the perceived sweetness of both natural sugars like sucrose (B13894) and artificial sweeteners such as aspartame. nih.gov For instance, the addition of lactisole can make a 12% sucrose solution taste like a 4% solution. nih.gov This sweetness-inhibiting property has been instrumental in developing food formulations that cater to consumer preferences for less intensely sweet products without altering the sugar content, which can be crucial for texture, preservation, and other functional roles of sugar in food. thegoodscentscompany.com

The following table summarizes the key aspects of lactisole in food formulations:

| Feature | Description |

| Function | Sweetness inhibitor |

| Common Name | Lactisole |

| Effective Concentration | 50-150 ppm |

| Impact on Taste | Suppresses sweetness of sugars and artificial sweeteners |

| Primary Applications | Jams, jellies, confectionery, syrups, baked goods |

Studies on Sensory Perception Mechanisms and their Applications

Research into the mechanism of action of 2-(4-Methoxyphenoxy)propanoic acid has provided valuable insights into human sensory perception. It is understood that lactisole functions by targeting the sweet taste receptor, a heterodimeric G-protein coupled receptor composed of two subunits: T1R2 and T1R3. nih.govnih.gov Specifically, lactisole interacts with the transmembrane domain of the human T1R3 subunit. nih.govnih.gov This interaction acts as a negative allosteric modulator, inhibiting the receptor's activation by sweet-tasting molecules. nih.gov

Interestingly, the inhibitory effect of lactisole is specific to humans and other primates, as it does not affect the sweet taste perception in rodents. nih.gov This specificity has made lactisole a valuable tool in comparative sensory studies. Further research has identified key amino acid residues within the T1R3 transmembrane region that are crucial for lactisole's inhibitory action. nih.gov

Studies have also explored the selective nature of this inhibition. While lactisole effectively blocks the sweetness of many sugars and artificial sweeteners, its effect on certain sweet compounds like neohesperidin (B1678168) dihydrochalcone (B1670589) and thaumatin (B217287) is minimal. nih.gov This selectivity suggests different binding sites or mechanisms for various sweet compounds, and lactisole serves as a probe to unravel these complexities. The understanding gained from these studies has broader implications for the development of novel taste modulators and for understanding the intricacies of gustatory signal transduction.

Contributions to Agrochemical Innovations and Crop Science

Beyond the food industry, 2-(4-Methoxyphenoxy)propanoic acid and its derivatives have found applications in agriculture as herbicides and plant growth regulators. chemimpex.com This compound belongs to the class of phenoxy herbicides, which are known for their selective action against broadleaf weeds. chemimpex.com

The herbicidal activity of phenoxypropanoic acids is attributed to their ability to mimic natural plant hormones called auxins. wikipedia.org When absorbed by susceptible plants, these synthetic auxins induce rapid and uncontrolled growth, ultimately leading to the plant's death. wikipedia.org This mode of action allows for the selective control of broadleaf weeds in monocotyledonous crops like cereals, which are less affected. chemimpex.com

As a plant growth regulator, 2-(4-Methoxyphenoxy)propanoic acid can influence various physiological processes in plants, potentially leading to enhanced crop yields and improved stress tolerance. chemimpex.com Research in this area focuses on optimizing application rates and timing to achieve desired agronomic benefits while ensuring crop safety. The development of new derivatives of 2-(4-Methoxyphenoxy)propanoic acid is an active area of research, aiming to create more effective and environmentally benign herbicides and plant growth regulators.

The table below outlines the agrochemical applications of 2-(4-Methoxyphenoxy)propanoic acid:

| Application | Mechanism of Action | Target Weeds/Crops |

| Herbicide | Synthetic auxin mimic, causing uncontrolled growth | Broadleaf weeds in cereal crops |

| Plant Growth Regulator | Interacts with plant hormone systems | Aims to enhance crop yield and stress tolerance |

Exploration in Materials Science and Polymer Chemistry

The unique chemical structure of 2-(4-Methoxyphenoxy)propanoic acid, featuring a carboxylic acid group, an ether linkage, and an aromatic ring, makes it a candidate for use as a monomer or a building block in polymer synthesis. medchemexpress.com The exploration of this compound in materials science and polymer chemistry is an emerging field with potential for creating novel polymers with specialized properties.

The carboxylic acid functionality allows for polymerization through esterification or amidation reactions, while the phenoxy group can be incorporated into the polymer backbone or as a pendant group, influencing the polymer's thermal and mechanical properties. While specific, widely commercialized polymers based solely on 2-(4-Methoxyphenoxy)propanoic acid are not yet prevalent, its structural motifs are found in various specialty polymers.

Research in this area is generally focused on synthesizing and characterizing new polymeric materials. The incorporation of the methoxyphenoxy group could potentially impart properties such as thermal stability, flame retardancy, or specific optical properties to the resulting polymers. The potential for creating biodegradable polymers from this and similar bio-based structures is also an area of interest for sustainable materials development. While detailed research findings on the extensive use of 2-(4-Methoxyphenoxy)propanoic acid in polymer chemistry are not widely published, its potential as a versatile building block continues to be an area of scientific inquiry.

Environmental Fate and Degradation Studies of 2 4 Methoxyphenoxy Propanoic Acid

Pathways of Environmental Transformation and Biodegradation

The environmental transformation of 2-(4-Methoxyphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds, is primarily driven by microbial degradation. nih.govwikipedia.orgnih.gov These compounds are known to be susceptible to breakdown by various soil and water microorganisms. nih.govwikipedia.orgnih.gov The structural features of 2-(4-Methoxyphenoxy)propanoic acid, particularly the ether linkage and the propanoic acid side chain, are key sites for microbial enzymatic attack.

The principal biodegradation pathway for phenoxyalkanoic acids involves the cleavage of the ether bond, which separates the aromatic ring from the aliphatic side chain. wikipedia.org This initial step is often followed by the degradation of the resulting aromatic and aliphatic fragments. For instance, in the degradation of the related herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), the process can yield 4-chloro-2-methylphenol (B52076) (MCP) and acetic acid. wikipedia.org Another potential pathway is the hydroxylation of the methyl group. wikipedia.org For 2-(4-Methoxyphenoxy)propanoic acid, a likely initial transformation product would be 4-methoxyphenol.

The rate and extent of biodegradation are influenced by several environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. nih.govmdpi.com Aerobic conditions are generally more favorable for the degradation of phenoxy acids. nih.gov Under anaerobic conditions, the breakdown process is typically much slower. nih.gov The presence of other organic compounds can also influence the degradation rate, sometimes leading to a lag phase where microorganisms adapt to the new substrate. nih.gov

Photodegradation, the breakdown of compounds by light, can also contribute to the transformation of phenoxy acids in shallow, sunlit waters. nih.gov This process can lead to the formation of various intermediate products.

Table 1: Key Factors Influencing the Environmental Transformation of 2-(4-Methoxyphenoxy)propanoic Acid

| Factor | Influence on Degradation | Reference |

| Microbial Activity | Primary driver of biodegradation through enzymatic action. | nih.govwikipedia.orgnih.gov |

| Oxygen Availability | Aerobic conditions generally favor more rapid degradation. | nih.gov |

| Temperature | Affects the rate of microbial metabolism and chemical reactions. | nih.gov |

| pH | Influences the chemical form and bioavailability of the compound. | nih.gov |

| Sunlight | Can lead to photodegradation in aquatic environments. | nih.gov |

Ecotoxicological Investigations and Assessment Methodologies

The ecotoxicological profile of 2-(4-Methoxyphenoxy)propanoic acid is crucial for understanding its potential impact on non-target organisms. While specific toxicity data for this compound is limited, information on related phenoxy herbicides can provide valuable insights. For example, the related compound MCPA is considered moderately toxic to mammals and aquatic organisms. wikipedia.org The primary metabolite of MCPA, 4-chloro-2-methylphenol (MCP), is considered very toxic to aquatic organisms. wikipedia.org

Ecotoxicological assessments are conducted using a battery of standardized tests on a range of organisms representing different trophic levels. These tests are designed to determine the concentrations at which a substance may cause adverse effects.

Assessment Methodologies:

Standardized ecotoxicological testing is often guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. nih.govresearchgate.net These guidelines provide a framework for evaluating the effects of chemicals on various environmental compartments.

Aquatic Toxicity: Tests are performed on species such as fish (e.g., rainbow trout), aquatic invertebrates (e.g., Daphnia magna), and algae. icm.edu.pl These tests determine acute toxicity (e.g., LC50 - the concentration lethal to 50% of the test organisms) and chronic toxicity (e.g., effects on reproduction and growth).

Terrestrial Toxicity: The effects on soil-dwelling organisms like earthworms and various microbial communities are assessed. Plant toxicity tests are also conducted to evaluate the impact on non-target plant species. nih.gov

Biotransformation and Bioaccumulation: Studies are designed to understand how the chemical is taken up, metabolized, and potentially accumulated in organisms.

Table 2: Representative Ecotoxicological Endpoints for Herbicide Assessment

| Test Organism | Endpoint | Description | Reference |

| Fish | Acute LC50 (96-hour) | Concentration causing mortality in 50% of the fish population over 96 hours. | icm.edu.pl |

| Daphnia magna | Acute EC50 (48-hour) | Concentration causing immobilization in 50% of the daphnid population over 48 hours. | icm.edu.pl |

| Algae | EC50 (72-hour) | Concentration causing a 50% reduction in growth rate over 72 hours. | nih.gov |

| Earthworm | Acute LC50 (14-day) | Concentration in soil causing mortality in 50% of the earthworm population over 14 days. | nih.gov |

Research on Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. The bioaccumulation potential refers to the tendency of a substance to be taken up by and stored in the tissues of living organisms.

Persistence:

Phenoxyalkanoic acids are generally considered to have low to moderate persistence in the environment. nih.gov Their half-life in soil can vary significantly depending on environmental conditions. For the related herbicide MCPA, the half-life in soil is typically around 24 days. wikipedia.org Factors such as soil type, organic matter content, temperature, and microbial activity all play a role in determining the persistence of these compounds. slideshare.net Due to their high water solubility and weak adsorption to soil particles, phenoxy acids are considered to be mobile in soil and have the potential to leach into groundwater. nih.govwikipedia.org

Bioaccumulation:

Studies on other phenoxy herbicides have shown that they can be detected in the tissues of aquatic organisms. For example, residues of MCPA and 2,4-D have been found in fish tissues. researchgate.net However, the extent of bioaccumulation is generally considered to be low. nih.gov The process by which a chemical is taken up directly from the water is known as bioconcentration and is quantified by the bioconcentration factor (BCF). nih.gov

Table 3: Factors Influencing Persistence and Bioaccumulation of Phenoxyalkanoic Acids

| Factor | Influence | Reference |

| Soil Organic Matter | Can adsorb the compound, reducing its mobility and availability for degradation. | slideshare.net |

| Soil pH | Affects the chemical form and solubility, influencing leaching potential. | nih.gov |

| Water Solubility | High solubility can lead to increased mobility in soil and water. | nih.gov |

| Octanol-Water Partition Coefficient (Log Kow) | Indicates the tendency of a chemical to partition into fatty tissues. | nih.gov |

| Metabolic Rate in Organisms | The ability of an organism to metabolize and excrete the compound reduces bioaccumulation. | nih.gov |

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Chemical Processes

The future synthesis of 2-(4-Methoxyphenoxy)propanoic acid will likely be driven by the principles of green and sustainable chemistry, aiming to reduce environmental impact and improve economic feasibility.

Current synthetic strategies for structurally similar phenoxypropionic acids often involve multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, a common route to R-2-phenoxypropionic acid involves the diazotization and chlorination of L-alanine, followed by an etherification reaction with phenol (B47542). researchgate.net While effective, this method presents opportunities for improvement in terms of atom economy and the use of less toxic substances. researchgate.net

Future research is anticipated to focus on the development of catalytic systems that can facilitate the synthesis with higher efficiency and selectivity. This includes the exploration of novel catalysts, potentially based on earth-abundant metals, to replace more hazardous or expensive ones. mdpi.com Moreover, the use of sustainable solvents, such as bio-based solvents or water, is a key area of investigation. text2fa.irrsc.org The application of biocatalysis, employing enzymes or whole-cell systems, could offer highly specific and environmentally benign synthetic pathways. For example, the biotransformation of a related substrate, R-2-phenoxypropionic acid, to R-2-(4-hydroxyphenoxy)propionic acid using microbial hydroxylation highlights the potential of biotechnological approaches. researchgate.net

The development of one-pot syntheses and flow chemistry processes are also emerging paradigms. researchgate.net These approaches can lead to reduced reaction times, improved yields, and safer handling of reactive intermediates. By integrating these innovative strategies, the synthesis of 2-(4-Methoxyphenoxy)propanoic acid can be aligned with modern standards of sustainable chemical manufacturing.

Table 1: Comparison of Conventional and Potential Future Synthetic Approaches

| Feature | Conventional Synthesis (Example) | Future Sustainable Synthesis |

| Starting Materials | Often petroleum-derived | Renewable feedstocks, bio-based precursors |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts, earth-abundant metal catalysts |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Process | Batch processing, multi-step | Continuous flow, one-pot synthesis |

| Byproducts | Potentially hazardous waste | Minimal and non-toxic byproducts |

Advanced Mechanistic Elucidation in Biological Systems

Given the structural similarity of 2-(4-Methoxyphenoxy)propanoic acid to known phenoxy herbicides, a primary area of future research will be the detailed elucidation of its mechanism of action in biological systems. Phenoxy herbicides are known to act as synthetic auxins, disrupting plant growth by overwhelming the natural hormonal regulation. wikipedia.orgnufarm.com

Future investigations should move beyond simple phenotypic observations to a molecular-level understanding of how this specific compound interacts with its biological targets. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the structure of the compound bound to its receptor proteins, likely the TIR1/AFB family of auxin receptors. nih.gov Such structural insights are crucial for understanding the basis of its biological activity and for designing more effective and selective molecules. researchgate.net

Furthermore, studying the downstream effects of receptor binding is essential. This includes analyzing changes in gene expression, protein activity, and metabolic pathways that are triggered by the compound. ncwss.orgnih.gov Understanding these complex signaling cascades will provide a more complete picture of the compound's physiological effects. It is also important to investigate potential secondary modes of action, as some herbicides are known to have multiple biological targets. nih.gov

Research should also explore the compound's effects in non-target organisms to assess its broader environmental impact. This involves studying its metabolism and potential for bioaccumulation in various species.

Integration of Omics Technologies in Biological Studies

The rapid advancement of "omics" technologies offers unprecedented opportunities to study the biological effects of chemical compounds in a holistic manner. mdpi.comnih.govbioone.orgresearchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics will be pivotal in understanding the systemic response to 2-(4-Methoxyphenoxy)propanoic acid.

Genomics and Transcriptomics: These technologies can identify genes and gene networks that are up- or down-regulated in response to treatment with the compound. nih.govfrontiersin.org This can reveal the primary cellular pathways affected and provide clues about the mechanism of action and potential resistance mechanisms. mdpi.comfrontiersin.org

Proteomics: By analyzing changes in the entire protein complement of a cell or organism, proteomics can identify the specific proteins that are altered in abundance or modification state upon exposure to the compound. ncwss.org This can directly point to the molecular targets and downstream effector proteins. ncwss.org

Metabolomics: This approach focuses on the global analysis of small-molecule metabolites. nih.govresearchgate.net It can reveal changes in metabolic pathways, providing a functional readout of the cellular state and helping to identify biomarkers of exposure and effect. nih.govresearchgate.net

The synergistic integration of these omics platforms can provide a multi-layered understanding of the compound's biological activity, from gene to function. frontiersin.org This comprehensive dataset can be used to build predictive models of the compound's effects and to identify potential off-target effects. bioone.orgfrontiersin.org

Table 2: Application of Omics Technologies in the Study of 2-(4-Methoxyphenoxy)propanoic acid

| Omics Technology | Key Questions to Address | Potential Outcomes |

| Genomics | Identify genetic variations associated with sensitivity or resistance. | Discovery of resistance genes and markers for breeding. |

| Transcriptomics | Determine which genes are expressed in response to the compound. | Elucidation of signaling pathways and mode of action. nih.gov |

| Proteomics | Identify protein targets and changes in protein expression/modification. | Direct identification of binding partners and affected cellular machinery. ncwss.org |

| Metabolomics | Characterize changes in the metabolic profile of the organism. | Identification of biomarkers for exposure and toxicity pathways. nih.govresearchgate.net |

Development of Refined Structure-Activity Relationship (SAR) Models for New Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the biological activity of chemical compounds based on their molecular structure. nih.govnih.govnih.govnih.govnih.gov The development of refined SAR models for 2-(4-Methoxyphenoxy)propanoic acid and its analogues will be crucial for exploring new applications and for optimizing its properties.

Future research in this area should focus on building robust and predictive QSAR models by integrating large datasets of chemical structures and their corresponding biological activities. nih.gov These models can be used to:

Identify key structural features that are responsible for the desired biological activity. acs.org

Predict the activity of novel, untested compounds , thereby accelerating the discovery of new leads with improved efficacy or selectivity. nih.gov

Optimize the pharmacokinetic and toxicological properties of the compound to enhance its performance and safety profile. nih.gov

Explore potential new applications by screening for activity against a wide range of biological targets.

Advanced computational techniques, such as machine learning and artificial intelligence, are increasingly being applied to the development of SAR models, leading to more accurate and reliable predictions. youtube.com Molecular docking simulations can also be used to complement SAR studies by providing insights into the binding interactions between the compound and its target protein at an atomic level. acs.orgnih.gov The combination of these in silico approaches with experimental validation will be a powerful strategy for the rational design of new and improved molecules based on the 2-(4-Methoxyphenoxy)propanoic acid scaffold. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)propanoic acid?

The synthesis typically involves esterification followed by hydrolysis. A common approach is the condensation of 4-methoxyphenol with propanoic acid derivatives under acidic or basic conditions. For example, ester intermediates (e.g., methyl or ethyl esters) are hydrolyzed using aqueous NaOH or HCl to yield the final carboxylic acid. Key reagents include propionic anhydride or halogenated propionates for introducing the propanoic acid moiety. Optimization of solvent systems (e.g., toluene or DMF) and catalysts (e.g., p-toluenesulfonic acid) is critical for improving yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(4-Methoxyphenoxy)propanoic acid?

- NMR : - and -NMR are used to confirm the methoxyphenoxy and propanoic acid moieties. The methoxy group typically appears as a singlet at ~3.8 ppm in -NMR.

- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 180.2 (CHO) confirm the molecular weight.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used for purity analysis. Chiral HPLC (e.g., using a Chiralcel OD column) resolves enantiomers, critical for stereochemical studies .

Q. What are the key physicochemical properties of 2-(4-Methoxyphenoxy)propanoic acid?

- Molecular Formula : CHO.

- Molecular Weight : 180.20 g/mol.

- Solubility : Soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.

- Melting Point : Literature reports range from 85–90°C, depending on purity and crystalline form.

- pKa : ~4.2 (carboxylic acid proton), determined via potentiometric titration .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Chiral resolution techniques are essential:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived catalysts) during esterification to favor one enantiomer.

- Chiral HPLC : Employ columns like Chiralcel OD-H with hexane:isopropanol (90:10) mobile phase to separate enantiomers. The 1989 study by Rathbone et al. achieved baseline separation using this method, identifying (R)- and (S)-forms in roasted coffee beans .

- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) can enhance enantiomeric excess (ee) >95% .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

- Stereochemical Variability : Biological activity may differ between enantiomers. Always confirm enantiomeric composition using chiral HPLC .

- Impurity Profiles : Trace solvents or by-products (e.g., unreacted 4-methoxyphenol) can skew results. Perform LC-MS to identify impurities.

- Assay Conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines affect activity. Standardize protocols across replicates.

Q. What methodologies are used to study its role in taste modulation?

- In Vitro Assays : Cell-based taste receptor assays (e.g., hT1R2/hT1R3 HEK293 cells) quantify sweetness inhibition via calcium signaling.

- Sensory Panels : Human trials using solutions with varying concentrations (0.1–10 mM) assess perceived sweetness reduction.

- Molecular Docking : Computational models predict interactions with sweet taste receptor binding pockets, guiding structural analogs design .

Q. How does 2-(4-Methoxyphenoxy)propanoic acid interact with metabolic enzymes?

- Enzyme Inhibition Studies : Kinetic assays (e.g., Michaelis-Menten plots) using purified enzymes (e.g., cytochrome P450 isoforms) identify competitive/non-competitive inhibition.

- Metabolite Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess metabolic stability and pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.